(2-Fluoro-5-methylpyridin-4-YL)methylamine (2-Fluoro-5-methylpyridin-4-YL)methylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17378648
InChI: InChI=1S/C7H9FN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,3,9H2,1H3
SMILES:
Molecular Formula: C7H9FN2
Molecular Weight: 140.16 g/mol

(2-Fluoro-5-methylpyridin-4-YL)methylamine

CAS No.:

Cat. No.: VC17378648

Molecular Formula: C7H9FN2

Molecular Weight: 140.16 g/mol

* For research use only. Not for human or veterinary use.

(2-Fluoro-5-methylpyridin-4-YL)methylamine -

Specification

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
IUPAC Name (2-fluoro-5-methylpyridin-4-yl)methanamine
Standard InChI InChI=1S/C7H9FN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,3,9H2,1H3
Standard InChI Key PIKPCKJUJFDYAI-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1CN)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(2-Fluoro-5-methylpyridin-4-yl)methylamine features a pyridine ring substituted with fluorine at position 2, a methyl group at position 5, and an aminomethyl group at position 4 (Figure 1). The IUPAC name, (2-fluoro-5-methylpyridin-4-yl)methanamine, reflects this substitution pattern. Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₉FN₂
Molecular Weight140.16 g/mol
Canonical SMILESCC1=CN=C(C=C1CN)F
InChI KeyPIKPCKJUJFDYAI-UHFFFAOYSA-N

The fluorine atom induces electron-withdrawing effects, polarizing the aromatic system and directing electrophilic attacks to specific positions. Concurrently, the methyl group at C5 contributes steric bulk and modulates electronic effects through hyperconjugation .

Spectral Characterization

While experimental spectral data for (2-fluoro-5-methylpyridin-4-yl)methylamine remains limited, analogs like (5-fluoro-pyridin-2-yl)-methylamine exhibit characteristic NMR signals:

  • ¹H NMR: Aromatic protons resonate between δ 6.34–7.97 ppm, with methylamine protons appearing as a doublet near δ 2.90 ppm .

  • ¹³C NMR: Pyridine carbons typically show signals in the 110–160 ppm range, with fluorine coupling causing splitting patterns .

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves functionalization of pre-substituted pyridine precursors:

Route 1: Direct Amination

  • Starting Material: 2-Fluoro-5-methylpyridine-4-carbaldehyde

  • Reductive Amination: Reaction with methylamine (CH₃NH₂) under hydrogenation conditions (e.g., H₂/Pd-C) yields the target compound.

  • Purification: Column chromatography (hexane/ethyl acetate) isolates the product .

Route 2: Halogen Exchange

  • Substrate: 2-Chloro-5-methylpyridin-4-yl)methylamine

  • Fluorination: Treatment with KF in polar aprotic solvents (DMF, DMSO) at 80–100°C facilitates nucleophilic aromatic substitution .

Challenges: Low yields (23–45%) due to competing side reactions, necessitating optimized conditions .

Reactivity Profile

The compound participates in three primary reaction types:

Reaction TypeConditionsProducts
Nucleophilic SubstitutionF⁻ displacement by OH⁻/NH₃Hydroxyl/amino derivatives
Electrophilic Aromatic SubstitutionNitration, sulfonationNitro/sulfo analogs
Amine FunctionalizationAcylation, alkylationAmides, secondary amines

The fluorine atom’s strong electron-withdrawing effect deactivates the ring toward electrophiles but activates specific positions for nucleophilic attack .

Comparative Analysis with Structural Analogs

Positional Isomers

CompoundFluorine PositionMethyl PositionKey Differences
(5-Fluoro-pyridin-2-yl)methylamine52Reduced steric hindrance at amine site
(2-Fluoropyridin-4-yl)methanamine2NoneHigher reactivity due to unsubstituted C5

Functional Group Variants

CompoundFunctional GroupImpact on Properties
(2-Fluoro-5-methylpyridin-4-yl)methanol-CH₂OHIncreased hydrophilicity; H-bond donor
2-Fluoro-5-methylisonicotinic acid-COOHEnhanced metal-chelating ability

Challenges and Future Directions

Synthesis Optimization

Current methods suffer from:

  • Low yields due to over-alkylation

  • Purification difficulties from byproducts

Solutions:

  • Microwave-assisted synthesis to reduce reaction times

  • Flow chemistry for improved selectivity

Biological Screening

No published data exists on this compound’s bioactivity. Priority areas include:

  • Antimicrobial assays: Testing against Gram-positive/negative bacteria

  • Kinase profiling: Screening for EGFR or JAK2 inhibition

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